3-Aminopiperidine dihydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

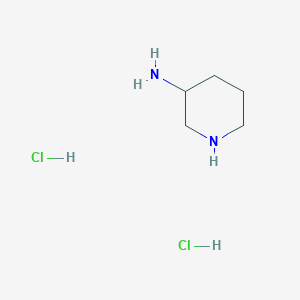

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583504 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138060-07-8 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopiperidine Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of 3-Aminopiperidine Dihydrochloride (B599025). It is intended to be a comprehensive resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Chemical and Physical Properties

3-Aminopiperidine dihydrochloride is a piperidine (B6355638) derivative that serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. It is most commonly utilized in its enantiomerically pure forms, (R)- and (S)-3-aminopiperidine dihydrochloride. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Quantitative Physicochemical Data

The fundamental properties of this compound and its enantiomers are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.

Table 1: General Properties of this compound Variants

| Property | Racemic | (R)-(-)-3-Aminopiperidine Dihydrochloride | (S)-(+)-3-Aminopiperidine Dihydrochloride |

| Synonyms | 3-Piperidinamine dihydrochloride | (R)-3-Piperidinamine dihydrochloride | (S)-3-Piperidinamine dihydrochloride |

| CAS Number | 138060-07-8[1] | 334618-23-4[2] | 334618-07-4[3] |

| Molecular Formula | C₅H₁₂N₂ · 2HCl[1] | C₅H₁₂N₂ · 2HCl[2] | C₅H₁₄Cl₂N₂[3] |

| Molecular Weight | 173.08 g/mol [1] | 173.08 g/mol [2] | 173.08 g/mol |

| Appearance | Off-white to beige powder | White to light yellow powder/crystal | White crystalline solid[3] |

| Melting Point | 230 °C (dec.)[1] | 190-195 °C | Not specified |

Table 2: Specific Properties and Solubility

| Property | Value / Observation |

| pKa (Free Base) | 10.49 ± 0.20 (Predicted)[4] |

| Solubility | Soluble in water; Partly miscible.[5] Sparingly soluble in methanol (B129727); Slightly soluble in acetonitrile.[5] |

| Specific Optical Rotation ([α]D) | (R)-enantiomer: -1.0° to -3.0° (c=1 in H₂O) |

Synthesis and Purification Protocols

The synthesis of enantiomerically pure 3-aminopiperidine is a key step in the production of several modern drugs. Below are representative protocols for its synthesis, focusing on the widely used (R)-enantiomer, and subsequent purification.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride via LiAlH₄ Reduction

This protocol describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄), a common and scalable method.

Experimental Workflow: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

Detailed Methodology:

-

Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend 1.6 to 2.5 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Reactant: Cool the LiAlH₄ suspension to 10-15°C. Slowly add a solution of 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF, maintaining the internal temperature below 45°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 58-65°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quenching: Cool the mixture to 0-10°C in an ice bath. Cautiously and sequentially, add water, 15% aqueous sodium hydroxide, and then more water to quench the excess LiAlH₄. This should result in a granular precipitate.

-

Isolation of Free Base: Filter the solid aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-3-aminopiperidine free base as an oil.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like methanol or isopropanol. Slowly add concentrated hydrochloric acid until the solution is acidic and the dihydrochloride salt precipitates.

-

Purification: The precipitated solid can be collected by filtration, washed with a cold solvent (e.g., acetone (B3395972) or ether), and dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.

Purification by Recrystallization

For higher purity, the dihydrochloride salt can be recrystallized.

Detailed Methodology:

-

Suspend the crude this compound powder in hot methanol.

-

Stir the suspension overnight at room temperature.

-

Dilute the suspension with an anti-solvent, such as acetone, under vigorous stirring to induce complete precipitation.

-

Separate the solid product by filtration.

-

Wash the collected solid with a small amount of cold acetone and dry under vacuum to obtain the purified product.

Analytical Protocols

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in pharmaceutical synthesis.

Chiral HPLC for Enantiomeric Purity

Due to the lack of a strong chromophore, 3-aminopiperidine requires pre-column derivatization for sensitive UV detection in HPLC analysis.

Detailed Methodology:

-

Derivatization: React the 3-aminopiperidine sample with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base. This reaction introduces a chromophore into the molecule, making it detectable by UV.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as a Chiralpak AD-H column, is typically used.

-

Mobile Phase: A polar organic mobile phase is often employed. For example, a mixture of ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.1%) can be effective.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Detection: UV detection is performed at a wavelength suitable for the introduced chromophore (e.g., 228 nm for the p-toluenesulfonyl derivative).

-

-

Analysis: The derivatized enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess (ee%). The resolution between the two enantiomer peaks should be greater than 4.0 for accurate quantification.[6]

Biological Context and Applications

This compound is not typically used as a therapeutic agent itself but is a vital intermediate, particularly its (R)-enantiomer, in synthesizing inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

Role in DPP-4 Inhibition

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are released from the gut after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.

DPP-4 inhibitors, often called "gliptins," block the action of the DPP-4 enzyme. This blockage prevents the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[7] The enhanced incretin effect leads to:

-

Increased Insulin Secretion: Pancreatic β-cells are stimulated to release more insulin in response to high blood glucose.[7]

-

Suppressed Glucagon Release: Pancreatic α-cells are inhibited from releasing glucagon, which reduces hepatic glucose production.[7]

This mechanism makes DPP-4 inhibitors an effective treatment for type 2 diabetes, as they improve glycemic control with a low risk of hypoglycemia. (R)-3-aminopiperidine is a key structural component of several DPP-4 inhibitors, including alogliptin (B1666894) and linagliptin.

Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

Other Applications

Beyond its role in diabetes drug synthesis, 3-aminopiperidine and its derivatives are explored in other areas:

-

Central Nervous System (CNS) Disorders: It serves as an intermediate for drugs targeting CNS conditions.

-

Agrochemicals: Some derivatives are investigated for their biological activity in agricultural applications.

-

Materials Science: The unique structure is useful in developing new materials with specific properties.

References

- 1. 3-Aminopiperidine 97 138060-07-8 [sigmaaldrich.com]

- 2. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-AMINOPIPERIDINE | 54012-73-6 [chemicalbook.com]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 6. 127294-73-9 CAS MSDS ((R)-3-Aminopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Aminopiperidine Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of 3-Aminopiperidine dihydrochloride, a key building block in modern medicinal chemistry. This document consolidates critical data, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction

This compound is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its piperidine (B6355638) scaffold is a common feature in many biologically active molecules. The compound exists as a racemic mixture and as individual enantiomers, with the (R)-enantiomer being particularly significant in the synthesis of specific therapeutic agents.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.[1] Its primary application lies in the pharmaceutical industry, especially in the development of drugs targeting neurological disorders and as a key component in the synthesis of gliptins, a class of drugs used to treat type 2 diabetes.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. Data for the racemic mixture and the (R)-enantiomer are specified where available.

Table 1: Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-3-Aminopiperidine (B145903) Dihydrochloride | Reference |

| CAS Number | 138060-07-8 | 334618-23-4 | [2] |

| Molecular Formula | C₅H₁₂N₂ · 2HCl | C₅H₁₂N₂ · 2HCl | [2] |

| Molecular Weight | 173.09 g/mol | 173.08 g/mol | [2] |

| Appearance | White to off-white or beige powder | White powder | [2][3] |

| Melting Point | 230 °C (dec.) | 190-195 °C | [3][4] |

| Boiling Point | 241.9 °C at 760 mmHg | Not available | [4] |

| Solubility | Partially miscible in water; Soluble in Methanol (Sparingly) | Good solubility in water | [3][4] |

| Purity | ≥98% | >97.0% | [2] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability | Reference |

| ¹H NMR | Spectrum available | [5] |

| ¹³C NMR | Spectrum available | [6] |

| IR | Spectrum available | [6] |

| Raman | Spectrum available | [6] |

| Mass Spectrometry (MS) | Spectrum available | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound, particularly the chiral (R)-enantiomer, is a critical process for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from chiral precursors or involving chiral resolution of a racemic mixture.

A common method for the preparation of (R)-3-Aminopiperidine dihydrochloride involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride.[7]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere, a solution of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran (B95107) (THF) is prepared.

-

Addition of Reducing Agent: Between 1.0 and 2.5 equivalents of lithium aluminum hydride (LiAlH₄) in THF are added to the solution at a controlled temperature, typically between 10 °C and 45 °C.[7]

-

Reaction Progression: The reaction mixture is then heated to a temperature between 45 °C and 70 °C until the reaction is deemed complete, which can be monitored by techniques such as ¹H NMR spectroscopy.[7]

-

Workup and Isolation: The reaction is carefully quenched, and the resulting (R)-3-aminopiperidine is extracted.

-

Salt Formation: The free amine is then treated with concentrated hydrochloric acid to form the dihydrochloride salt.[7]

-

Purification: The final product, (R)-3-Aminopiperidine dihydrochloride, is isolated, for instance by filtration, and can be further purified by recrystallization.[7]

Another approach involves the resolution of racemic 3-aminopiperidine using a chiral acid.

Experimental Protocol:

-

Salt Formation with Chiral Acid: Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent mixture (e.g., methyl tert-butyl ether and isopropanol) at a temperature between 30-80 °C for 5-12 hours.[8] This leads to the precipitation of the D-mandelic acid salt of (R)-3-piperidine amide.

-

Isolation of Diastereomeric Salt: The precipitated salt is isolated by filtration.[8]

-

Liberation of the Free Amine: The pH of a solution of the isolated salt in an alcohol-water mixture is adjusted to 10-11 with an inorganic base to liberate the (R)-3-piperidine amide.

-

Subsequent Reactions: The resulting chiral intermediate undergoes further reactions, including reaction with pivaloyl chloride and a Hofmann rearrangement, followed by hydrolysis and salt formation with hydrochloric acid to yield (R)-3-aminopiperidine hydrochloride.[8]

Applications in Drug Development

The primary application of (R)-3-Aminopiperidine dihydrochloride is as a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][7] DPP-4 is a therapeutic target for the treatment of type 2 diabetes.

Linagliptin is a potent and selective DPP-4 inhibitor. The synthesis of Linagliptin involves the condensation of (R)-3-aminopiperidine dihydrochloride with a xanthine-based intermediate.

Experimental Protocol Outline:

-

Preparation of the Xanthine Intermediate: A key intermediate, 1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-chloroxanthine, is synthesized in several steps.

-

Condensation Reaction: This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride in the presence of a base, such as sodium bicarbonate, in a solvent like N-methyl-2-pyrrolidinone (NMP).[9]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 90 °C) for a few hours to afford Linagliptin.[9]

Visualizations

Caption: Synthesis of (R)-3-Aminopiperidine Dihydrochloride.

Caption: Role in DPP-4 Inhibitor Synthesis and Action.

Safety and Handling

This compound is classified as an irritant.[4] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[10]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (safety goggles), and face protection.[11] In case of dust formation, use a suitable respirator.

-

Ventilation: Use only in a well-ventilated area.[11]

-

Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] The material is hygroscopic and should be stored under an inert gas.[11]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]

-

If on Skin: Wash with plenty of soap and water.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its chiral forms are essential for the stereospecific synthesis of complex pharmaceutical agents, most notably the DPP-4 inhibitors used in the management of type 2 diabetes. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering valuable information for researchers and professionals in drug discovery and development.

References

- 1. Buy this compound | 138060-07-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 138060-07-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. (S)-3-Aminopiperidine dihydrochloride(334618-07-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(138060-07-8) Raman spectrum [chemicalbook.com]

- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. cbijournal.com [cbijournal.com]

- 10. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. echemi.com [echemi.com]

The Cornerstone of Modern Antidiabetics: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidine dihydrochloride (B599025), particularly its (R)-enantiomer, has emerged as a critical chiral building block in the synthesis of numerous contemporary pharmaceuticals. Its significance is most pronounced in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a prominent class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for 3-aminopiperidine dihydrochloride. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and illustrates the relevant biological pathway to provide a thorough resource for researchers and professionals in the field of drug development and organic synthesis.

Discovery and Historical Context

The history of 3-aminopiperidine is intertwined with the broader exploration of piperidine (B6355638) chemistry that began in the 19th century. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper.[1] While a definitive first synthesis of 3-aminopiperidine is not prominently documented in readily available historical literature, its conceptualization arises from the systematic derivatization of the piperidine ring.

Early methods for the synthesis of substituted piperidines often involved the reduction of corresponding pyridine (B92270) derivatives. The catalytic hydrogenation of pyridines, a reaction that has been explored since the early 19th century, provided a direct, albeit initially challenging, route to the saturated piperidine core.[2] The synthesis of 3-aminopiperidine would have logically followed from the reduction of 3-aminopyridine (B143674).

Later, classical organic reactions such as the Hofmann and Curtius rearrangements offered pathways to introduce an amino group onto the piperidine scaffold from a carboxylic acid precursor. The Curtius rearrangement, discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine.[1] Applying this to nipecotic acid (piperidine-3-carboxylic acid) would yield 3-aminopiperidine.[3] Similarly, the Hofmann rearrangement of nipecotamide (B1220166) (piperidine-3-carboxamide) provides another route to this key intermediate.

The true surge in interest and development of synthetic routes for 3-aminopiperidine, however, is a more recent phenomenon, driven by its utility in the pharmaceutical industry. The discovery that the (R)-enantiomer is a crucial component of DPP-IV inhibitors like linagliptin (B1675411) and alogliptin (B1666894) spurred extensive research into efficient and enantioselective synthetic methods.[4][5]

Role in Drug Development: Inhibition of DPP-IV in Type 2 Diabetes

(R)-3-aminopiperidine dihydrochloride is a key structural motif in several DPP-IV inhibitors.[5] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells.[6][7] The rapid degradation of GLP-1 and GIP by DPP-IV limits their physiological effect.

By inhibiting DPP-IV, drugs containing the (R)-3-aminopiperidine moiety prevent the breakdown of incretins, leading to elevated levels of active GLP-1 and GIP.[6] This, in turn, enhances glucose-dependent insulin secretion, reduces glucagon secretion, and ultimately improves glycemic control in patients with type 2 diabetes.[6]

Below is a diagram illustrating the DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.

Synthesis of this compound

A variety of synthetic strategies have been developed to produce this compound, with a strong emphasis on obtaining the enantiomerically pure (R)-isomer for pharmaceutical applications. The primary approaches include:

-

Hydrogenation of 3-Aminopyridine followed by Resolution: A classical and direct approach.

-

Synthesis from Chiral Precursors: Utilizing naturally occurring chiral molecules like D-glutamic acid or D-ornithine.

-

Asymmetric Synthesis: Employing chiral catalysts or enzymes to achieve high enantioselectivity.

-

Rearrangement Reactions: Utilizing Hofmann or Curtius rearrangements of nipecotic acid derivatives.

The following sections provide detailed experimental protocols and comparative data for some of the most relevant synthetic methods.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for different synthetic approaches to (R)-3-aminopiperidine and its derivatives.

Table 1: Synthesis of Racemic 3-Aminopiperidine via Hydrogenation of 3-Aminopyridine

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |

| Pd/C | Acetic Acid | Room Temp | 30 | 24 | - | [8] |

| Rhodium(III) oxide | TFE | 40 | 5 | 16 | High (NMR) | [9] |

Table 2: Resolution of Racemic 3-Aminopiperidine

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| Dibenzoyl-(D)-tartaric acid | Methanol (B129727)/Water/Isopropanol | 41 | 93 (d.e.) | [7] |

| (R)-4-(2-chlorohydroxy-1.3.2-dioxaphosphorinane 2-oxide) | tert-Butyl alcohol | 99.5 | 99.6 | [4] |

Table 3: Synthesis of (R)-3-Aminopiperidine Derivatives from Chiral Precursors

| Starting Material | Key Reagents | Overall Yield (%) | Purity/ee (%) | Reference |

| D-Glutamic Acid | SOCl₂, (Boc)₂O, NaBH₄, TsCl, Benzylamine, Pd/C | - | - | [10] |

| L-Glutamic Acid | SOCl₂, (Boc)₂O, NaBH₄, TsCl, various amines | 44-55 | - | [6] |

| D-Ornithine hydrochloride | HCl, NaOMe, LiAlH₄ | - | - | [11] |

Table 4: Asymmetric Synthesis of (R)-3-Aminopiperidine Derivatives

| Substrate | Catalyst/Enzyme | Amino Donor | Yield (%) | Enantiomeric Excess (%) | Reference |

| N-Boc-3-piperidone | ω-Transaminase | Isopropylamine (B41738) | 92.4 (of dihydrochloride) | >99 | [12] |

| N-Cbz-L-ornithinol | Galactose oxidase & Imine reductase | - | up to 54 | High | [13] |

Detailed Experimental Protocols

Synthesis of Racemic this compound via Hydrogenation of N-acetyl-3-aminopyridine

This protocol is adapted from a patent describing the synthesis of the racemic intermediate.[10]

Step 1: Acetylation of 3-Aminopyridine

-

To a solution of 3-aminopyridine (50.0 g, 531 mmol) in acetic acid (150 ml) cooled to 10 °C, add acetic anhydride (B1165640) (65.1 g, 638 mmol) dropwise over 10 minutes.

-

Allow the reaction to proceed, noting a slight exotherm. The resulting solution of N-acetyl-3-aminopyridine is used directly in the next step.

Step 2: Hydrogenation

-

Transfer the solution from Step 1 to a hydrogenation reactor containing a palladium on carbon catalyst.

-

Pressurize the reactor with hydrogen gas (pressure may vary, e.g., 30 kg).[8]

-

Stir the reaction at room temperature for approximately 24 hours or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

After the reaction is complete, filter the catalyst and concentrate the filtrate in vacuo.

Step 3: Hydrolysis and Salt Formation

-

To the residue from Step 2, add a solution of hydrochloric acid (e.g., 125 ml of 35% HCl).

-

Heat the solution at reflux for 12 hours.

-

Cool the solution to room temperature and concentrate in vacuo.

-

Add isopropyl alcohol (150 ml) to the residue and concentrate again. Repeat this process two more times to azeotropically remove water.

-

The resulting white solid is racemic this compound.

Resolution of Racemic 3-Aminopiperidine with Dibenzoyl-(D)-tartaric Acid

This protocol is based on a procedure for the resolution of racemic 3-aminopiperidine.[7]

-

Prepare a solution of free racemic 3-aminopiperidine by suspending rac-3-aminopiperidine dihydrochloride (10.0 g, 57.8 mmol) in methanol (70 ml) and adding a solution of sodium hydroxide (B78521) (44.3 g of a 10-12% solution) dropwise in an ice-water bath.

-

Stir the solution at room temperature for one hour, then filter to remove the precipitated sodium chloride.

-

To the filtrate, add dibenzoyl-(D)-tartaric acid (22.16 g, 61.84 mmol) and heat the solution to 60 °C for 2 hours.

-

Cool the resulting suspension to 20 °C over 1-2 hours and stir for an additional 20 hours.

-

Collect the solid by filtration and wash sequentially with a mixture of methanol/water and then methanol.

-

Dry the solid in vacuo to yield the (R)-3-aminopiperidine dibenzoyl-(D)-tartrate salt.

-

To obtain (R)-3-aminopiperidine dihydrochloride, suspend the tartrate salt in a mixture of isopropyl alcohol and water at 30 °C.

-

Add a solution of hydrogen chloride in isopropyl alcohol dropwise.

-

Heat the mixture to 60 °C to obtain a clear solution, then cool to 20 °C and stir for 18 hours to crystallize the product.

-

Collect the solid by filtration, wash, and dry to obtain (R)-3-aminopiperidine dihydrochloride.

Asymmetric Synthesis of (R)-N-Boc-3-aminopiperidine and Conversion to Dihydrochloride

This protocol is adapted from a patent describing an enzymatic asymmetric synthesis.[12]

Step 1: Enzymatic Asymmetric Amination

-

Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5) and add isopropylamine (as the amino donor) and dimethyl sulfoxide.

-

Pre-heat the solution to 45 °C.

-

Add a solution of N-Boc-3-piperidone in dimethyl sulfoxide.

-

Initiate the reaction by adding ω-transaminase and pyridoxal (B1214274) phosphate (B84403) (PLP).

-

Maintain the pH at 8.5 with the addition of 20% isopropylamine and stir at 45 °C for 24 hours.

-

Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain crude (R)-N-Boc-3-aminopiperidine.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude (R)-N-Boc-3-aminopiperidine in a 2 mol/L solution of HCl in ethanol.

-

Stir the solution overnight at room temperature.

-

A solid will precipitate. Collect the solid by filtration, wash with a small amount of ethanol, and dry in vacuo to obtain (R)-3-aminopiperidine dihydrochloride as a white solid.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the synthesis of (R)-3-aminopiperidine dihydrochloride via resolution and asymmetric synthesis.

Conclusion

This compound, and specifically its (R)-enantiomer, represents a quintessential example of a molecule whose importance has grown in tandem with advancements in medicinal chemistry and process development. From its origins in classical heterocyclic chemistry to its current status as a high-value pharmaceutical intermediate, the journey of this compound highlights the ongoing need for efficient, scalable, and enantioselective synthetic methodologies. The diverse array of synthetic routes, from traditional resolution to modern biocatalysis, provides chemists with a range of options to access this crucial building block. As the quest for novel therapeutics continues, the demand for chiral amines like 3-aminopiperidine is likely to expand, further driving innovation in its synthesis and application. This guide serves as a foundational resource for professionals engaged in this dynamic and impactful area of chemical science.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. US20150166481A1 - Method for producing optically active 3-aminopiperidine or salt thereof - Google Patents [patents.google.com]

- 5. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2011160037A2 - Process for the preparation of a single enantiomer of this compound - Google Patents [patents.google.com]

- 7. or.niscpr.res.in [or.niscpr.res.in]

- 8. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

(R)-3-Aminopiperidine Dihydrochloride: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopiperidine dihydrochloride (B599025) is a chiral piperidine (B6355638) derivative that has garnered significant attention in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its rigid, chiral scaffold serves as a crucial building block in the synthesis of a variety of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the biological relevance of (R)-3-aminopiperidine dihydrochloride, focusing on the activity of its key derivatives, detailed synthetic methodologies, and the signaling pathways they modulate.

The primary utility of (R)-3-aminopiperidine dihydrochloride lies in its role as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic drugs for the treatment of type 2 diabetes.[1][2][3][4][5][6][7][8][9] Its chiral nature is essential for the stereospecific interactions required for high-affinity binding to the DPP-4 enzyme.[1] Additionally, this versatile scaffold has been incorporated into novel inhibitors of other enzymes, such as the bacterial cysteine protease IdeS, and has been explored in the development of treatments for neurological disorders and cancer.[6][10][11][12][13]

Biological Activity of Key Derivatives

The biological significance of (R)-3-aminopiperidine dihydrochloride is best understood through the pharmacological profiles of the drugs synthesized from it.

(R)-3-Aminopiperidine is a core component of several potent and selective DPP-4 inhibitors, including Alogliptin (B1666894) and Linagliptin (B1675411).[2][6][14] These drugs function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15][16][17] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby lowering blood glucose levels.[15][16]

| Compound | Target | IC50 | Therapeutic Area |

| Alogliptin | DPP-4 | <10 nM[17] | Type 2 Diabetes |

| Linagliptin | DPP-4 | ~1 nM | Type 2 Diabetes |

| Other 3-aminopiperidine derivatives | DPP-4 | 6.3 nM - 140 nM[18][19] | Type 2 Diabetes |

Peptide analogues incorporating a 3-aminopiperidine moiety have been synthesized and evaluated as inhibitors of the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS). These analogues act as noncovalent inhibitors and show selectivity for IdeS over other cysteine proteases like papain.[1][6][10][11][12][13]

| Compound | Target | Ki | Therapeutic Area |

| (S)-pipG ((S)-3) | IdeS | ~6.7 mM[1] | Infectious Diseases |

| (R)-LpipG ((R)-7) | IdeS | ~5.7 mM[1] | Infectious Diseases |

Signaling Pathways

The most well-characterized signaling pathway involving derivatives of (R)-3-aminopiperidine dihydrochloride is the DPP-4 inhibition pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of key derivatives of (R)-3-aminopiperidine dihydrochloride are provided below.

A common synthetic route to Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine dihydrochloride.[2][3][20][21]

Protocol: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a suitable solvent such as aqueous isopropanol, (R)-3-aminopiperidine dihydrochloride and a base (e.g., potassium carbonate) are added.[3][20] The reaction mixture is heated to reflux and monitored for completion by an appropriate analytical method like HPLC.[3] Upon completion, the product is isolated, which can then be converted to its benzoate (B1203000) salt by treatment with benzoic acid in ethanol.[3][20]

The synthesis of Linagliptin involves the reaction of a brominated xanthine (B1682287) derivative with (R)-3-aminopiperidine.[22][23][24][25]

Protocol: 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is reacted with (R)-3-(Boc-amino)piperidine in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724) under reflux conditions.[22][23] Following the reaction, the Boc protecting group is removed using an acid, for example, hydrochloric acid in a methanol/water mixture, to yield Linagliptin.[23]

The inhibitory activity of 3-aminopiperidine-based peptide analogues against IdeS can be determined using an SDS-PAGE based assay.[1][6][11][12][13]

Protocol: The IdeS enzyme is incubated with human IgG in the presence and absence of the inhibitor. The reaction is then stopped, and the samples are analyzed by SDS-PAGE. The inhibition of IdeS activity is determined by observing the reduction in the cleavage of the IgG heavy chain.[6][11][12] For quantitative analysis of inhibition and determination of Ki values, a surface plasmon resonance (SPR) based assay can be employed.[6][11][12]

Conclusion

(R)-3-Aminopiperidine dihydrochloride is a valuable chiral building block with limited direct biological activity. Its significance in drug discovery and development is underscored by its incorporation into several marketed drugs, most notably the DPP-4 inhibitors Alogliptin and Linagliptin. The rigid piperidine ring and the stereocenter at the 3-position are critical for the high potency and selectivity of these compounds. Future applications of this versatile scaffold may lead to the development of novel therapeutics in other disease areas.

References

- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steps in discovery of alogliptin - Int J Pharm Chem Anal [ijpca.org]

- 8. veeprho.com [veeprho.com]

- 9. nbinno.com [nbinno.com]

- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS [diva-portal.org]

- 13. Making sure you're not a bot! [gupea.ub.gu.se]

- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 16. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ovid.com [ovid.com]

- 19. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN105936634A - Synthetic method of linagliptin - Google Patents [patents.google.com]

- 24. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]

- 25. An Improved Process For The Synthesis Of Highly Pure Linagliptin Along [quickcompany.in]

An In-depth Technical Guide to (S)-3-Aminopiperidine Dihydrochloride Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

The (S)-3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block in a variety of therapeutic agents. Its chiral nature and conformational flexibility allow for precise interactions with biological targets, leading to potent and selective pharmacological activities. This technical guide provides a comprehensive overview of the structural analogs of (S)-3-aminopiperidine dihydrochloride, with a focus on their synthesis, biological activities, and mechanisms of action.

Core Applications of (S)-3-Aminopiperidine Analogs

Structural analogs based on the (S)-3-aminopiperidine core have been extensively explored in two primary therapeutic areas: as antibacterial agents and as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. More recent research has also explored their potential as kinase inhibitors for oncology applications.

Antibacterial Agents: Aminoglycoside Mimetics

A significant class of (S)-3-aminopiperidine analogs, particularly cis-3,5-diaminopiperidine (DAP) derivatives, have been developed as mimics of the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics.[1] These compounds target the bacterial ribosome, inhibiting protein synthesis and exhibiting potent antibacterial activity, especially against problematic Gram-negative pathogens like Pseudomonas aeruginosa.[1][2] The DAP scaffold retains the crucial cis-1,3-diamine configuration of 2-DOS, which is essential for binding to the ribosomal RNA (rRNA) decoding site (A-site).[1]

Mechanism of Action: These analogs bind to the A-site within the 16S rRNA of the bacterial ribosome. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and ultimately causing cell death.[3]

References

The Pivotal Role of 3-Aminopiperidine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold, particularly its dihydrochloride (B599025) salt, has emerged as a privileged structural motif in medicinal chemistry, contributing significantly to the development of a diverse range of therapeutic agents. Its inherent conformational rigidity, basic nitrogen atom, and the presence of a key amino group for further functionalization make it a valuable building block in the design of potent and selective drugs. This technical guide provides an in-depth analysis of the role of 3-aminopiperidine dihydrochloride in drug discovery, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as well as its emerging potential in oncology and neurology.

A Cornerstone in the Synthesis of Gliptins

The most prominent application of (R)-3-aminopiperidine dihydrochloride is as a crucial chiral intermediate in the synthesis of several marketed Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[1][2] The piperidine (B6355638) ring serves as a key structural element that orients the molecule within the active site of the DPP-4 enzyme, while the amino group forms a critical salt bridge with glutamic acid residues (Glu205 and Glu206), essential for potent inhibition.[3]

Alogliptin and Linagliptin: Case Studies

Alogliptin , a potent and selective DPP-4 inhibitor, incorporates the (R)-3-aminopiperidine moiety, which is introduced in the final steps of its synthesis. The synthesis typically involves the reaction of a substituted pyrimidinedione intermediate with (R)-3-aminopiperidine dihydrochloride.[2][4]

Linagliptin , another widely used DPP-4 inhibitor, also features the (R)-3-aminopiperidine scaffold. Its synthesis involves the condensation of a xanthine (B1682287) derivative with (R)-3-aminopiperidine hydrochloride.[1] The piperidine nitrogen attacks the xanthine core, forming the final drug molecule.

Quantitative Analysis of DPP-4 Inhibition

The following table summarizes the in vitro inhibitory activity of Alogliptin and Linagliptin, highlighting the potent DPP-4 inhibition achieved with the inclusion of the 3-aminopiperidine scaffold.

| Compound | Target | IC50 (nM) | Reference |

| Alogliptin | DPP-4 | <10 | [5] |

| Linagliptin | DPP-4 | 1 | [6] |

Experimental Protocols

General Synthesis of (R)-3-Aminopiperidine Dihydrochloride from D-Glutamic Acid

A common route for the asymmetric synthesis of (R)-3-aminopiperidine dihydrochloride utilizes the chiral pool starting from D-glutamic acid. The following is a generalized multi-step protocol:[7]

-

Esterification and Amide Protection: D-glutamic acid is first converted to its dimethyl ester. The amino group is then protected, typically with a Boc (tert-butyloxycarbonyl) group.

-

Reduction of Esters: The two ester groups are reduced to the corresponding diol using a reducing agent like sodium borohydride.

-

Hydroxyl Group Activation: The primary hydroxyl groups are activated, for example, by conversion to tosylates or mesylates, to facilitate intramolecular cyclization.

-

Intramolecular Cyclization: The activated diol undergoes intramolecular cyclization to form the protected piperidine ring.

-

Deprotection: The protecting groups on the amino and piperidine nitrogen are removed to yield (R)-3-aminopiperidine, which is then converted to its dihydrochloride salt.

General Protocol for DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically determined using a fluorometric assay.[4][8][9][10]

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the DPP-4 enzyme, a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC), and solutions of the test compounds at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the DPP-4 enzyme solution to wells containing the test compounds or a vehicle control. Incubate for a defined period to allow for inhibitor binding.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Emerging Applications Beyond Diabetes

The versatility of the 3-aminopiperidine scaffold extends beyond its use in DPP-4 inhibitors. Researchers are actively exploring its potential in other therapeutic areas.

Kinase and PARP Inhibition in Oncology

The 3-aminopiperidine moiety has been incorporated into novel kinase inhibitors, leveraging its ability to form key hydrogen bonds within the kinase ATP-binding site.[2] Similarly, its structural features are being explored in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.

Modulating Central Nervous System (CNS) Targets

The physicochemical properties of the 3-aminopiperidine scaffold, including its potential to cross the blood-brain barrier, make it an attractive framework for the development of CNS-active agents. Studies have investigated its use in the synthesis of cognition-enhancers and other potential treatments for neurological disorders.[11]

Conclusion

This compound, particularly the (R)-enantiomer, has solidified its position as a highly valuable building block in medicinal chemistry. Its integral role in the development of successful DPP-4 inhibitors has paved the way for its exploration in a wider range of therapeutic targets. The continued investigation of this versatile scaffold is expected to yield novel drug candidates for the treatment of diabetes, cancer, and neurological disorders, underscoring its enduring importance in the field of drug discovery.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 8. abcam.cn [abcam.cn]

- 9. lifetechindia.com [lifetechindia.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopiperidine Dihydrochloride: A Core Intermediate in Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine dihydrochloride (B599025), particularly its chiral (R)-enantiomer, is a critical building block in the synthesis of numerous modern pharmaceuticals.[1][2] This versatile intermediate is a piperidine (B6355638) ring featuring an amino group at the third carbon position, and its dihydrochloride salt form enhances stability and solubility, facilitating its use in various reaction conditions.[2][3] Its primary significance lies in its role as a key structural motif for a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are pivotal in the management of type 2 diabetes.[3][4] Prominent drugs synthesized using this intermediate include Alogliptin (B1666894) and Linagliptin, where the specific stereochemistry of the (R)-isomer is essential for their therapeutic efficacy.[5][6][7] This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with experimental protocols and pathway visualizations.

Physicochemical Properties of 3-Aminopiperidine Dihydrochloride

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The compound is typically a white to off-white, hygroscopic powder.[5][8][9]

| Property | Value | References |

| Synonyms | piperidin-3-amine dihydrochloride, (3R)-Piperidin-3-amine dihydrochloride | [5][8] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3][8] |

| Molecular Weight | 173.08 g/mol | [10] |

| Appearance | White to off-white powder | [5][8] |

| Melting Point | 190-195 °C; 230 °C (decomposes) | [5][9] |

| Solubility | Slightly soluble in Methanol and Water | [5][9] |

| Storage Temperature | Room temperature, under inert atmosphere | [5][9] |

| Sensitivity | Hygroscopic | [5][9] |

| CAS Number | 138060-07-8 (racemic), 334618-23-4 ((R)-isomer) | [3][10] |

Synthesis of (R)-3-Aminopiperidine (B145903) Dihydrochloride

The enantiomerically pure (R)-3-aminopiperidine dihydrochloride is essential for synthesizing effective DPP-4 inhibitors. Several synthetic strategies have been developed to produce this chiral intermediate, including:

-

Resolution of a racemic mixture: This classic approach involves using a chiral resolving agent, such as D-mandelic acid or an optically active cyclic phosphoric acid, to form diastereomeric salts that can be separated by crystallization.[7][11]

-

Asymmetric synthesis: This involves creating the chiral center through stereoselective reactions. One patented method involves the reduction of an intermediate with a chiral catalyst.[12]

-

From a chiral pool: Synthesis can begin from a naturally occurring chiral molecule. For instance, D-Ornithine hydrochloride can be used as a starting material, which undergoes cyclization and reduction to yield the desired product.[12][13]

A common industrial method involves the reduction of a chiral lactam intermediate, (R)-3-aminopiperidin-2-one hydrochloride.[13][14]

Experimental Protocol: Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This protocol is based on a method described in patent literature for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride.[13]

Materials:

-

(R)-3-aminopiperidin-2-one hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a suitable reactor under an inert atmosphere (e.g., nitrogen), a solution of lithium aluminum hydride (approx. 1.6 equivalents) in anhydrous THF is prepared.

-

A slurry of (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in anhydrous THF is slowly added to the LiAlH₄ solution, maintaining the temperature between 10 °C and 45 °C.

-

After the addition is complete, the reaction mixture is heated to a temperature between 45 °C and 70 °C (e.g., 58-60 °C) and maintained until the reduction is complete, as monitored by a suitable analytical method like TLC or HPLC.[13]

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution at a low temperature.

-

The resulting solids (aluminum salts) are removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate, containing the (R)-3-aminopiperidine free base, is then treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

The resulting solid, (R)-3-aminopiperidine dihydrochloride, is collected by filtration, washed with a suitable solvent (e.g., isopropanol), and dried under vacuum.[13]

Application in the Synthesis of DPP-4 Inhibitors

(R)-3-Aminopiperidine dihydrochloride is a cornerstone intermediate for several DPP-4 inhibitors.[3][6] The piperidine ring and its amino group are crucial for binding to the active site of the DPP-4 enzyme.[15]

Synthesis of Alogliptin

Alogliptin is a potent DPP-4 inhibitor used for treating type 2 diabetes. Its synthesis involves the nucleophilic substitution of a chlorine atom on a substituted pyrimidinedione ring by the amino group of (R)-3-aminopiperidine.[4][16]

This protocol is a generalized representation based on published synthesis routes.[16][17]

Materials:

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

(R)-3-aminopiperidine dihydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Isopropanol (IPA) and Water or Methanol

Procedure:

-

To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1 equivalent) in a solvent system like aqueous isopropanol, (R)-3-aminopiperidine dihydrochloride (approx. 1.1 equivalents) is added.[16][17]

-

A base such as potassium carbonate (e.g., 3 equivalents) is added to the mixture.[16]

-

The reaction mixture is heated to reflux (e.g., 58-68 °C) and stirred until the reaction is complete, as monitored by HPLC.[17]

-

Upon completion, the mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate, containing the Alogliptin free base, can be further purified or carried forward to the salt formation step (e.g., with benzoic acid to form Alogliptin benzoate).[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 138060-07-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. This compound | 138060-07-8 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 13. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of 3-Aminopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminopiperidine dihydrochloride (B599025) is a pivotal chiral building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its inherent structural features, including a secondary amine within a piperidine (B6355638) ring and a chiral primary amine, allow for the development of potent and selective inhibitors for various key biological targets. This technical guide provides an in-depth overview of the core therapeutic applications of 3-aminopiperidine derivatives, focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, Poly (ADP-ribose) Polymerase (PARP) inhibitors and Janus Kinase (JAK) inhibitors for cancer and inflammatory diseases, and novel antibacterial agents. This document details the synthesis of the core scaffold, presents quantitative structure-activity relationship (SAR) data, outlines detailed experimental protocols for key biological assays, and visualizes the associated signaling pathways.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The 3-aminopiperidine moiety is a privileged structure in drug discovery due to its ability to form key interactions with biological targets. The piperidine ring provides a semi-rigid framework that can orient substituents in a defined three-dimensional space, while the amino group offers a crucial point for hydrogen bonding and further derivatization. The chirality at the 3-position is often critical for enantioselective binding and achieving high target specificity. 3-Aminopiperidine dihydrochloride serves as a readily available and stable starting material for the synthesis of these complex molecules.

Synthesis of this compound

The enantiomerically pure forms of 3-aminopiperidine, particularly the (R)-enantiomer, are crucial for the synthesis of many pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors or involving chiral resolution. A common and efficient method involves the use of N-Boc-3-piperidone as a starting material.

Experimental Protocol: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

This protocol describes a general procedure for the synthesis of (R)-3-aminopiperidine dihydrochloride from N-Boc-3-piperidone.

Step 1: Asymmetric Reductive Amination

-

To a solution of N-Boc-3-piperidone (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758), add a chiral amine or a chiral auxiliary.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-(R)-3-aminopiperidine.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-Boc-(R)-3-aminopiperidine (1 equivalent) in a suitable solvent like methanol or dioxane.

-

Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane or concentrated HCl in methanol) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The product, (R)-3-aminopiperidine dihydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product as a white solid.

Therapeutic Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 3-aminopiperidine are central to the development of "gliptins," a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2] These compounds inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.[2] Alogliptin and Linagliptin are prominent examples of DPP-4 inhibitors that incorporate the (R)-3-aminopiperidine scaffold.

Signaling Pathway: DPP-4 Inhibition and Incretin Signaling

Caption: DPP-4 inhibition prolongs active GLP-1, enhancing insulin release.

Quantitative Data: DPP-4 Inhibitory Activity of 3-Aminopiperidine Derivatives

| Compound ID | R1-Substituent | R2-Substituent | DPP-4 IC50 (nM) | Reference |

| Alogliptin | 2-cyanobenzyl | 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 10 | [3] |

| Linagliptin | 8-bromo-7-(2-butynyl)-3-methylxanthine | Not Applicable | 1 | [3] |

| Derivative A | Phenyl | Uracil | 6.57 µM | [3] |

| Derivative B | 4-Fluorophenyl | Pyrimidinedione | 4.2 nM | [3] |

| Derivative C | 3-aminocoumarin | Not Applicable | 3.16 µM | [4] |

Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against the DPP-4 enzyme.[5][6]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

DPP-4 Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to the desired concentration (e.g., 0.1 ng/µL).

-

Substrate Solution: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) at a concentration of 100 µM in assay buffer.

-

Test Compounds: Serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 25 µL of the test compound solution or vehicle (for control).

-

Add 25 µL of the DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

The 3-aminopiperidine scaffold has been utilized in the design of potent PARP inhibitors, which are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[7] PARP enzymes play a crucial role in the repair of single-strand DNA breaks.[7] Inhibiting PARP in cancer cells that already have a compromised ability to repair double-strand breaks (due to BRCA mutations) leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[7]

Signaling Pathway: PARP Inhibition in DNA Repair

Caption: PARP inhibitors trap PARP1 at DNA damage sites, leading to cell death.

Quantitative Data: PARP Inhibitory Activity of 3-Aminopiperidine Derivatives

| Compound ID | R-Group on Piperidine Nitrogen | Modification on Benzamide | PARP-1 IC50 (nM) | Reference |

| Olaparib | Not Applicable (Phthalazinone core) | Cyclopropylcarbonyl | 5 | [8] |

| Rucaparib | Not Applicable (Indole carboxamide core) | Fluorobenzyl | 1.4 | [8] |

| Derivative D | 4-fluorobenzyl | 2-methyl | 8.33 | [9] |

| Derivative E | 4-methoxybenzyl | 3-fluoro | 12.02 | [9] |

| Derivative F | Cyclopropylmethyl | 4-chloro | 35 | [10] |

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol describes a common method for measuring PARP activity and its inhibition.[11][12]

-

Plate Preparation:

-

Coat a 96-well plate with histone proteins by incubating with a histone solution overnight at 4°C.

-

Wash the plate with PBST (PBS with 0.05% Tween-20).

-

Block the wells with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate again with PBST.

-

-

PARP Reaction:

-

Prepare a reaction mixture containing PARP assay buffer, biotinylated NAD+, and activated DNA.

-

Add the test compounds at various concentrations to the wells.

-

Add the PARP enzyme to all wells except the blank.

-

Incubate the plate for 1 hour at room temperature to allow the PARP reaction to proceed.

-

-

Detection:

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate to remove unbound streptavidin-HRP.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

-

Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting percent inhibition versus log inhibitor concentration.

-

Janus Kinase (JAK) Inhibitors

The 3-aminopiperidine scaffold is a key component of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory diseases.[11][13] JAKs are intracellular tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors involved in inflammation and immune responses.[13] By inhibiting JAKs, Tofacitinib disrupts these signaling pathways, leading to a reduction in inflammation.

Signaling Pathway: JAK-STAT Inhibition

Caption: JAK inhibitors block cytokine signaling by inhibiting JAK phosphorylation of STAT.

Quantitative Data: JAK Inhibitory Activity of Tofacitinib

| Compound | Target | IC50 (nM) | Reference |

| Tofacitinib | JAK1 | 1 | [9] |

| Tofacitinib | JAK2 | 20 | [9] |

| Tofacitinib | JAK3 | 1 | [9] |

Antibacterial Agents

Derivatives of 3-aminopiperidine have shown promise as novel antibacterial agents, particularly against resistant strains of bacteria.[14][15] These compounds can be designed to target various bacterial processes, including protein synthesis. The structure-activity relationship in this class of compounds is highly dependent on the substituents on the piperidine ring and the amino group.

Quantitative Data: Antibacterial Activity of 3-Aminopiperidine Derivatives

| Compound ID | R1-Substituent | R2-Substituent | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| Compound 1 | 4-chlorobenzamide | 4,6-bis(3,5-diaminopiperidin-1-yl)-1,3,5-triazin-2-ylamino | 0.5 | 8 | [14][15] |

| Compound 15 | Quinolone derivative | Diaminopiperidinyl triazine | 4 | 16 | [15] |

| Compound 17 | Naphthyridine derivative | Diaminopiperidinyl triazine | 2 | 8 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard method for determining the MIC of an antibacterial agent.[16][17]

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Conclusion

This compound is a cornerstone of modern drug discovery, providing a versatile and synthetically accessible scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant clinical success as DPP-4 inhibitors for diabetes and JAK inhibitors for inflammatory diseases. Furthermore, ongoing research into their potential as PARP inhibitors for cancer and as novel antibacterial agents highlights the enduring importance of this chemical entity. The detailed protocols and structure-activity data presented in this guide are intended to facilitate further research and development in these exciting therapeutic areas.

References

- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. shutterstock.com [shutterstock.com]

- 11. benchchem.com [benchchem.com]

- 12. rndsystems.com [rndsystems.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Core Mechanism of 3-Aminopiperidine Dihydrochloride in DPP-4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to DPP-4 and its Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 rapidly terminates their insulinotropic effects.

Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. By blocking the action of DPP-4, inhibitors prolong the activity of endogenous GLP-1 and GIP, leading to increased insulin secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.[1][3] The 3-aminopiperidine scaffold is a key structural motif found in several potent and selective DPP-4 inhibitors.

Mechanism of Action of 3-Aminopiperidine-Based DPP-4 Inhibitors

The inhibitory activity of compounds containing the 3-aminopiperidine moiety is primarily attributed to their ability to bind to the active site of the DPP-4 enzyme. The DPP-4 active site is comprised of several subsites, with the S1 and S2 pockets being of principal importance for inhibitor binding.

The 3-aminopiperidine core of these inhibitors is crucial for their interaction with the S2 subsite of DPP-4. This interaction is characterized by the formation of a salt bridge between the protonated amino group of the piperidine (B6355638) ring and the side chains of two key acidic amino acid residues: Glutamic acid 205 (Glu205) and Glutamic acid 206 (Glu206) . This strong ionic interaction anchors the inhibitor within the active site.